N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and a 4-oxo-1,2,3-benzotriazinyl acetamide moiety. Such structural attributes are critical in medicinal chemistry and materials science, where electron-deficient heterocycles often exhibit unique reactivity and bioactivity .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2S/c1-7-14-16-12(21-7)13-10(19)6-18-11(20)8-4-2-3-5-9(8)15-17-18/h2-5H,6H2,1H3,(H,13,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNONLFOHIEMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the formation of the benzotriazine ring. The final step involves the coupling of these two rings under specific reaction conditions, such as the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparison with Similar Compounds
Structural Features
The target compound’s distinctiveness lies in its benzotriazinone-acetamide substituent, which differentiates it from structurally related thiadiazoles (Table 1). For example:
- Compound 6 (): Features a benzamide group and isoxazole ring, lacking the fused benzotriazinone system .
- Compound 8a (): Incorporates a pyridin-2-yl group and acetyl substituent, offering a less electron-withdrawing profile compared to benzotriazinone .
- Compound 4g (): Contains a dimethylamino-acryloyl group, which enhances conjugation but lacks the acetamide linkage .
Physicochemical Properties
Key comparisons (Table 1):
- Melting Points: Thiadiazoles with bulky substituents (e.g., 8a: 290°C) exhibit higher melting points than those with smaller groups (e.g., 6: 160°C) . The benzotriazinone group in the target compound may elevate its melting point beyond 250°C due to increased rigidity.
- Molecular Weights : The target compound’s molecular weight is expected to exceed 400 g/mol, comparable to 8c (506.59 g/mol) but higher than 6 (348.39 g/mol) .
- Solubility: The benzotriazinone’s polar nature may enhance aqueous solubility relative to phenyl-substituted analogs like 8c.
Spectroscopic Data
- IR Spectroscopy: C=O stretches in the target compound should appear near 1670–1700 cm⁻¹, aligning with benzotriazinone derivatives (e.g., 1715 cm⁻¹ in compound 8b) .
- NMR Spectroscopy: Aromatic protons in the benzotriazinone moiety are anticipated to resonate downfield (δ 8.0–8.5 ppm), similar to pyridine protons in 8a (δ 8.04–8.39 ppm) .
Table 1. Comparative Data for Selected Thiadiazol Derivatives
*Predicted values based on structural analogs.
Biological Activity
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C12H10N6O2S
- Molecular Weight : 302.31 g/mol
- CAS Number : 838099-16-4
The compound features a thiadiazole moiety combined with a benzotriazine structure, which is known to impart various biological activities.
1. Anticancer Activity
Recent studies have indicated that derivatives of thiadiazoles and benzotriazines exhibit promising anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation and survival.
- Case Study : A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency at low concentrations .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 3.2 | Kinase inhibition |
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives are known for their effectiveness against a range of pathogens:
- Research Findings : Studies have shown that similar compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
3. Anti-inflammatory Activity
Thiadiazole derivatives have been reported to possess anti-inflammatory properties:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Targeting specific enzymes such as kinases and proteases that are crucial for tumor growth and survival.
- DNA Interaction : Potential intercalation with DNA leading to disruption of replication in cancer cells.
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound:
- Clinical Trials : Further investigation through clinical trials is necessary to evaluate efficacy and safety in humans.
- Structural Modifications : Chemists are exploring structural analogs to enhance biological activity and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
